2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran rings . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to obtain benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuran compounds.
Scientific Research Applications
2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: This compound shares a similar core structure but differs in the ester group attached to the benzofuran ring.
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Another similar compound with a different ester group, which can influence its reactivity and biological activity.
Uniqueness: 2-Methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester group, which can affect its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylpropyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8(2)7-17-14(16)13-9(3)18-12-5-4-10(15)6-11(12)13/h4-6,8,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPDEZRXDPYUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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